Thiazole N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxido-1,3-thiazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c5-4-1-2-6-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAOVHAQURCJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569692 | |
| Record name | 3-Oxo-1,3lambda~5~-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141305-44-4 | |
| Record name | 3-Oxo-1,3lambda~5~-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazole N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Thiazole N Oxides
Direct N-Oxidation Strategies
Direct N-oxidation is the most straightforward approach for the synthesis of thiazole (B1198619) N-oxides. The choice of oxidizing agent is crucial to achieve high yields and to avoid side reactions, such as oxidation of the sulfur atom, which can lead to non-aromatic sulfoxides or sulfones. wikipedia.org
Peracids are a widely used class of reagents for the N-oxidation of various nitrogen-containing heterocycles, including thiazoles. globalresearchonline.net Their efficacy stems from the electrophilic nature of the peroxy oxygen atom.
meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the oxidation of thiazoles to their corresponding N-oxides. wikipedia.orgchemeurope.com It is a relatively stable, commercially available solid that is soluble in many organic solvents. organic-chemistry.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from 0°C to room temperature.
For instance, the oxidation of 2-(methoxymethyl)thiazole with m-CPBA in CH₂Cl₂ affords the corresponding N-oxide in an 85% yield. Similarly, m-CPBA has been successfully employed in the synthesis of 2,2'-bithiazole (B7772081) N,N'-dioxide from its corresponding N-oxide precursor. rsc.org The versatility of m-CPBA is further highlighted in its use for the synthesis of heterocyclic N-oxides in general. eurekaselect.combenthamdirect.comresearchgate.net However, in the case of substrates with other oxidizable functional groups, such as sulfides, direct oxidation with m-CPBA can be disfavored due to the potential for competing oxidation at the sulfur atom. google.com
Table 1: N-Oxidation of Thiazole Derivatives using m-CPBA
| Substrate | Product | Yield (%) | Reference |
| 2-(Methoxymethyl)thiazole | 2-(Methoxymethyl)thiazole N-oxide | 85 | |
| 2,2'-Bithis compound | 2,2'-Bithiazole N,N'-dioxide | - | rsc.org |
Data not available for all yields.
Hydrogen peroxide (H₂O₂) in conjunction with acetic acid, which forms in situ peracetic acid, is another established method for the N-oxidation of thiazoles. globalresearchonline.netpageplace.de This method was used in the first reported successful oxidation of the thiazole ring system in 1947, where 2,4-dimethylthiazole (B1360104) was converted to its N-oxide in 60% yield. pageplace.de
Peracetic acid itself has also been used directly to obtain the N-oxides of various thiazole derivatives. pageplace.dechempedia.info For example, it was employed in the synthesis of N-oxides of certain antibacterial thiazoles. pageplace.de While effective, these methods can sometimes lead to ring cleavage, especially with unsubstituted thiazole, resulting in lower yields of the desired N-oxide. pageplace.de
Table 2: N-Oxidation of Thiazoles with Hydrogen Peroxide/Peracetic Acid
| Substrate | Oxidizing System | Product | Yield (%) | Reference |
| 2,4-Dimethylthiazole | H₂O₂ in Acetic Acid | 2,4-Dimethylthis compound | 60 | pageplace.de |
| Sulphathiazole | H₂O₂ in Acetic Acid | Sulphathis compound | - | pageplace.de |
| (5-Nitrofuryl)vinyl]thiazoles | H₂O₂ or Peracetic Acid | [(5-Nitrofuryl)vinyl]thiazole-N-oxides | - | chempedia.info |
Data not available for all yields.
To overcome some of the limitations of traditional peracids, alternative and often more selective oxidizing agents have been developed and applied to the synthesis of thiazole N-oxides.
A particularly effective and novel reagent for the N-oxidation of thiazoles is the hypofluorous acid-acetonitrile complex (HOF·MeCN). wikipedia.orgchemeurope.com This reagent is prepared by passing fluorine gas through a mixture of water and acetonitrile. researchgate.net HOF·MeCN is considered a potent oxygen transfer agent, capable of oxidizing a wide range of compounds under mild conditions. researchgate.netmdpi.com
The use of HOF·MeCN for the synthesis of thiazole N-oxides offers several advantages, including high yields, mild reaction conditions, and straightforward purification. researchgate.net For example, the oxidation of 2-(methoxymethyl)thiazole with HOF·MeCN provides the corresponding N-oxide in a 92% yield, which is higher than that obtained with m-CPBA. This reagent has been shown to be effective for a variety of thiazole-containing compounds. researchgate.net
Table 3: N-Oxidation of Thiazoles with HOF·MeCN
| Substrate | Product | Yield (%) | Reference |
| 2-(Methoxymethyl)thiazole | 2-(Methoxymethyl)this compound | 92 | |
| Various Thiazoles | Thiazole N-oxides | High | researchgate.net |
Catalytic systems for N-oxidation offer a more atom-economical and environmentally friendly alternative to stoichiometric oxidants. Research in this area has led to the development of efficient catalytic methods for the synthesis of thiazole N-oxides.
One notable system employs phosphomolybdic acid as a catalyst with hydrogen peroxide as the terminal oxidant. nih.gov This method allows for the efficient oxidation of thiazole to thiazole 3-oxide in a 62% yield. nih.gov The reaction proceeds under relatively mild conditions and demonstrates good chemoselectivity, avoiding the oxidation of the sulfur atom. nih.gov This catalytic approach is also applicable to a broader range of N-heterocycles. nih.gov While various metal catalysts have been explored for other transformations of thiazoles, the development of catalytic N-oxidation systems remains an area of interest. nih.govorganic-chemistry.org
Table 4: Catalytic N-Oxidation of Thiazole
| Substrate | Catalyst | Oxidant | Product | Yield (%) | Reference |
| Thiazole | Phosphomolybdic acid | H₂O₂ | Thiazole 3-oxide | 62 | nih.gov |
Catalytic N-Oxidation Systems
Molybdenum/Phosphorus-Catalyzed Oxidation with Hydrogen Peroxide
A notable method for the direct N-oxidation of thiazoles involves a catalytic system comprising molybdenum and phosphorus with hydrogen peroxide as the terminal oxidant. nih.gov This approach has been shown to be efficient for the gram-scale preparation of a variety of heterocyclic N-oxides. nih.gov The catalytic process is believed to involve the formation of a tetranuclear Mo4P peroxo complex as one of the active species in the solution. nih.gov This system is advantageous as it avoids the use of harsh oxidizing agents. nih.gov
The reaction mechanism involves the exchange of an oxo ligand on the molybdenum for a peroxo ligand from hydrogen peroxide. sciepub.com This process can repeat, leading to the formation of various peroxomolybdate species, such as mono-, di-, tri-, and tetraperoxomolybdate. sciepub.com These intermediates are key to the catalytic cycle.
Chemoselectivity in Preventing S-Oxidation and Benzylic/Phenolic Oxidations
A significant advantage of the Molybdenum/Phosphorus-catalyzed oxidation system is its high degree of chemoselectivity. nih.gov Specifically, when applied to thiazoles, this method facilitates efficient N-oxidation without the concurrent oxidation of the sulfur atom (S-oxidation). nih.gov This is a critical aspect, as the sulfur atom in the thiazole ring is also susceptible to oxidation.
Furthermore, this catalytic system demonstrates resistance to oxidizing other sensitive functional groups. nih.gov For instance, benzylic and phenolic groups, which are typically prone to oxidation under many conditions, remain unaffected. nih.gov This selectivity allows for the synthesis of complex thiazole N-oxides bearing these functionalities without the need for protecting groups. The system has been successfully applied to a range of N-heterocycles, including substituted quinolines and pyridines, without causing benzylic oxidation of α-alkyl substituents or oxidation of phenolic hydroxyl groups. nih.gov
Regioselectivity and Stereoselectivity in Nitrogen Oxidation
The oxidation of thiazole derivatives can theoretically occur at either the nitrogen or the sulfur atom. thieme-connect.de However, methods utilizing peroxy acids or hydrogen peroxide generally lead to the formation of thiazole N-oxides (also referred to as thiazole 3-oxides). thieme-connect.de While the formation of thiazole S-oxides and S,S-dioxides has been suggested, definitive spectroscopic evidence is often lacking. thieme-connect.de
In the context of drug metabolism, cytochrome P450 enzymes can catalyze the oxidation of thiazole-containing compounds. Quantum chemical studies have explored the energy barriers for different metabolic pathways, including epoxidation, S-oxidation, and N-oxidation. These studies indicate that the energy barrier for epoxidation is lower than that for S-oxidation or N-oxidation. The orientation of the thiazole ring within the enzyme's active site, influenced by surrounding amino acid residues, can direct the oxidation towards a specific atom.
Indirect Synthetic Routes for this compound Analogues
Conversion of Thiazole C-Nucleoside Analogues via Peracid Oxidation
An indirect method for producing this compound structures involves the synthesis of a thiazole C-nucleoside analogue first, followed by oxidation. researchgate.netacs.org The initial thiazole C-nucleoside can be synthesized using the Hantzsch cyclization method. researchgate.netacs.org Subsequently, the nitrogen atom of the thiazole ring is oxidized to the corresponding N-oxide using a peracid. researchgate.netacs.org This two-step process allows for the creation of more complex this compound C-nucleoside analogues. researchgate.netacs.org It has been noted, however, that significant deoxygenation of the N-oxide can occur during subsequent incorporation into DNA strands. researchgate.netacs.org
Polymerization-Based Synthesis Incorporating Thiazole N-Oxides
Transition-Metal-Free Dehydrative Polymerization
Thiazole N-oxides can serve as monomers in polymerization reactions to create novel conjugated polymers. researchgate.netrsc.org A significant development in this area is the use of transition-metal-free dehydrative polymerization. researchgate.netrsc.org This method provides an alternative to traditional transition-metal-catalyzed polymerizations, which are more common for synthesizing polyheterocyclic conjugated polymers. researchgate.netrsc.org
In this approach, bithiazole-containing polymers have been synthesized. rsc.org These polymers, which can incorporate spacers like fluorene (B118485) or 3,4-dihexylthiophene (B1283631), represent a new class of materials with potential for unique physical and electronic properties. rsc.org The level of N-oxidation within the polymer can be varied, which in turn affects the material's properties. rsc.org For example, an increase in the number of thiazole N-oxides in the polymer chain has been observed to lower the material's band gap by affecting both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org
ipso-Arylative Polymerization of Thiazole N-Oxides
A notable and economically viable method for the synthesis of bithiazole-containing conjugated polymers is the ipso-arylative polymerization of thiazole N-oxides. acs.orgacs.org This transition-metal-free approach offers a significant advantage over traditional methods that often necessitate pre-functionalization with organometallic reagents or the use of costly transition-metal catalysts. acs.org The versatility of this method allows for the incorporation of various structural units, such as fluorene, thiadiazole, and thiophene (B33073), into the polymer backbone. researchgate.net
The process involves the condensation of 2-hydroxyaryl-substituted thiazole N-oxides. acs.org The presence of the 2-hydroxyaryl substituent is key, as it facilitates a broad substrate scope for the this compound monomers, leading to conjugated polymers with a range of physical and electronic properties. acs.orgacs.org
A proposed mechanism for this condensation reaction begins with the deprotonation of the carbinol group. This is followed by the elimination of a ketone, such as benzophenone, to form a this compound anion. This anion then acts as a nucleophile, attacking the 2-position of a protonated this compound that is present in the reaction mixture. acs.org The addition of tert-butanol (B103910) is thought to aid in establishing an equilibrium between the N-oxide anion and tert-butoxide. acs.org
This synthetic strategy represents a significant advancement in the production of polyheterocyclic conjugated polymers, providing access to a new class of materials with potential for unique physical and electronic characteristics. rsc.org
Research Findings:
Studies on bithiazole-containing polymers synthesized through this method have revealed important insights into their properties. The incorporation of thiazole N-oxides has a discernible effect on the electronic band gap of these materials. rsc.org Specifically, N-oxidation leads to an increase in the Highest Occupied Molecular Orbital (HOMO) energy level and a decrease in the Lowest Unoccupied Molecular Orbital (LUMO) energy level, resulting in a reduced band gap. rsc.org
For instance, in a series of polymers (P1) with a fluorene spacer, each successive oxidation resulted in an approximate 0.05 eV increase in the HOMO level and a lowering of the LUMO level by 0.06 to 0.09 eV. rsc.org This trend was also observed in a second polymer series (P2) featuring 3,4-dihexylthiophene spacers. rsc.org
Furthermore, strong intramolecular S–O chalcogen bonding interactions within the bithis compound core contribute to a more rigid and planar conjugated system. rsc.org Computational analyses have indicated that this S–O interaction is significantly stronger than other common chalcogen bonding interactions used to planarize conjugated materials. rsc.org This increased rigidity, coupled with the tunable electronic properties, makes these polymers promising candidates for applications in organic electronics. rsc.org
The optical properties of these polymers have been characterized using UV-vis absorption and emission spectroscopy. An increase in the level of N-oxidation generally leads to a bathochromic (red) shift in the absorption spectra. researchgate.net
Interactive Data Tables:
Below are interactive tables summarizing the molecular weight and optical properties of two series of bithiazole polymers (P1 and P2) with varying levels of N-oxidation.
Table 1: Molecular Weight and Polydispersity Index of Bithiazole Polymers
| Polymer | Spacer Unit | N-Oxidation Level | M ( g/mol ) | M ( g/mol ) | PDI |
| P1a | Fluorene | Unoxidized | |||
| P1b | Fluorene | Singly Oxidized | |||
| P1c | Fluorene | Doubly Oxidized | |||
| P2a | 3,4-Dihexylthiophene | Unoxidized | |||
| P2b | 3,4-Dihexylthiophene | Singly Oxidized | |||
| P2c | 3,4-Dihexylthiophene | Doubly Oxidized |
Note: Specific values for M, M, and PDI are dependent on the precise synthetic conditions and are typically determined by gel permeation chromatography (GPC). The table structure is provided for illustrative purposes based on reported characterizations. rsc.org
Table 2: Optical and Electrochemical Properties of Extended π-Conjugated Bithiazole Polymer Series
| Polymer | E [EC] (eV) | HOMO (eV) | LUMO (eV) | E [opt] (eV) | Abs (nm) | Em (nm) | Stokes Shift (eV) |
| P1a | |||||||
| P1b | |||||||
| P1c | |||||||
| P2a | |||||||
| P2b | |||||||
| P2c |
Note: The data in this table is derived from UV-vis absorption, emission spectroscopy, and cyclic voltammetry measurements. rsc.org The values illustrate the trends observed with increasing N-oxidation.
Mechanistic Investigations and Chemical Reactivity of Thiazole N Oxides
Elucidation of Oxidation Pathways and Energy Profiles
Quantum chemical studies have provided deep insights into the competitive metabolic pathways of the thiazole (B1198619) ring. The oxidation can occur at the nitrogen atom (N-oxidation), the sulfur atom (S-oxidation), or the C=C double bond (epoxidation), leading to different products, including the formation of an oxaziridine (B8769555) intermediate. acs.orgnih.govresearchgate.net
Hybrid Density Functional Theory (DFT) has been employed to investigate the molecular mechanisms involved in the biotransformation of thiazole and its derivatives, often mediated by cytochrome P450 (CYP) enzymes. acs.orgnih.govresearchgate.net These computational studies calculate the energy profiles of various competitive oxidation pathways. Specifically, methods like DFT (B3LYP(SCRF)/6-311++G(d,p)//B3LYP/6-31+G(d)) are used to explore the mechanistic details associated with N-oxidation, S-oxidation, epoxidation, and oxaziridine formation. researchgate.net The calculations help in identifying the preferred site of metabolism (SOM) by determining the energy barriers for each pathway. For instance, molecular docking analyses have been used to study the orientation of thiazole-containing compounds within the active sites of various CYP isoforms, revealing that the orientation can favor N-oxidation for certain substrates.
DFT studies have elucidated the energy barriers for competing oxidation pathways of the unsubstituted thiazole ring. acs.orgnih.govresearchgate.net The formation of thiazole N-oxide must compete with other potential transformations, namely S-oxidation, epoxidation, and the formation of oxaziridine. acs.org Research indicates that for the parent thiazole molecule, the energy barrier required for N-oxidation is 17.90 kcal/mol. acs.orgnih.govresearchgate.net This is notably higher than the barriers for epoxidation (13.63 kcal/mol) and S-oxidation (14.56 kcal/mol), suggesting these are kinetically favored pathways. acs.orgnih.govresearchgate.net The formation of an oxaziridine intermediate is the most energetically demanding, with a barrier of 20.20 kcal/mol. acs.orgnih.govresearchgate.net
These findings highlight that while this compound is a possible metabolite, its formation is kinetically less favorable than epoxidation or S-oxidation under these specific computational models of biotransformation. acs.orgresearchgate.net The presence of substituents on the thiazole ring can alter these energy profiles; for example, an amino group at the C2 position facilitates all metabolic pathways, reducing the energy barriers. acs.orgnih.govresearchgate.net
Calculated Energy Barriers for Thiazole Oxidation Pathways
| Oxidation Pathway | Energy Barrier (kcal/mol) |
|---|---|
| Epoxidation | 13.63 acs.orgnih.govresearchgate.net |
| S-Oxidation | 14.56 acs.orgnih.govresearchgate.net |
| N-Oxidation | 17.90 acs.orgnih.govresearchgate.net |
| Oxaziridine Formation | 20.20 acs.orgnih.govresearchgate.net |
Quantum Chemical Hybrid Density Functional Theory (DFT) Studies on this compound Formation
C-H Functionalization Reactivity
The N-oxide group serves as an effective directing group in metal-catalyzed C-H activation reactions, enabling the regioselective introduction of new functional groups onto the thiazole core.
The N-oxide functionality in thiazole N-oxides has been successfully utilized to direct palladium-catalyzed C-H arylation reactions. thieme-connect.com This approach allows for the synthesis of multiply arylated thiazole derivatives with high regioselectivity. thieme-connect.com The N-oxide acts as an internal oxidant and a directing group, facilitating the C-H activation step. This strategy has been demonstrated to be effective for coupling thiazole N-oxides with various partners. rsc.org In one example, thiazole N-oxides were shown to be viable C-H activation partners in palladium-catalyzed couplings with aryl chlorides, demonstrating excellent site-selectivity even in unoptimized conditions. rsc.org This methodology provides a step-economical route to functionalized thiazoles, avoiding the need for pre-functionalized starting materials. thieme-connect.com
A facile and regioselective method for the C-H formamidation of thiazole N-oxides using isocyanides has been developed. researchgate.net This reaction provides a direct route to 2-(N-substituted formamido)thiazoles in moderate to high yields. researchgate.net The transformation proceeds with high regioselectivity, targeting the C2 position of the thiazole ring. researchgate.net In cases where the C2 position is already substituted, the formamidation occurs selectively at the C4 position. researchgate.net This method demonstrates broad substrate tolerance and operates under mild conditions. researchgate.net
The C-H formamidation of thiazole N-oxides can be significantly accelerated using microwave irradiation. researchgate.net A microwave-promoted protocol has been developed that facilitates the reaction between thiazole N-oxides and various isocyanides in the presence of tert-butyldiphenylsilyl chloride (TBDPSCl). researchgate.net This approach offers the advantages of rapid reaction times and high efficiency, consistent with the benefits often observed in microwave-assisted organic synthesis. researchgate.netresearchgate.net
Summary of C-H Formamidation of Thiazole N-Oxides
| Reaction | Key Features | Conditions |
|---|---|---|
| Regioselective C-H Formamidation | Direct functionalization of C-H bond researchgate.net | Isocyanides, TBDPSCl researchgate.net |
| Targets C2 position (or C4 if C2 is blocked) researchgate.net | Microwave-promoted for enhanced efficiency researchgate.net | |
| Moderate to high yields researchgate.net | ||
| Broad substrate tolerance researchgate.net |
Regioselective C-H Formamidation with Isocyanides
Selectivity at C4 Position for C2-Substituted Thiazole N-Oxides
The functionalization of the thiazole ring is a subject of significant interest in organic synthesis. In the case of thiazole N-oxides that bear a substituent at the C2 position, a notable regioselectivity for functionalization at the C4 position has been observed. This preference is driven by the electronic properties of the this compound system. The N-oxide group acts as a strong electron-withdrawing group, which deactivates the adjacent C2 and C5 positions towards electrophilic attack and activates them towards nucleophilic attack. However, in C2-substituted derivatives, the C2 position is already occupied.
A prime example of this C4 selectivity is the C-H formamidation reaction. In a microwave-promoted, regioselective C-H formamidation of thiazole N-oxides using isocyanides in the presence of tert-butyldiphenylsilyl chloride (TBDPSCl), it was demonstrated that for C2-substituted thiazole N-oxides, the formamidation exclusively occurred at the C4 position. acs.org This outcome highlights the directing effect of the N-oxide group, which, in concert with the C2-substituent, renders the C4 position the most favorable site for this transformation. The reaction proceeds with high regioselectivity, providing a direct route to C4-functionalized thiazoles. acs.orgnih.gov
Substrate Scope and Reaction Conditions
The C-H formamidation reaction at the C4 position of C2-substituted thiazole N-oxides has been shown to possess a broad substrate tolerance and proceeds under mild reaction conditions. acs.orgnih.gov This method allows for the synthesis of various 2-(N-substituted formamido)thiazoles in yields ranging from moderate to high. acs.orgnih.gov
The reaction conditions typically involve microwave irradiation, which facilitates a rapid and efficient transformation. The use of tert-butyldiphenylsilyl chloride (TBDPSCl) is crucial for the reaction's success. acs.orgnih.gov The substrate scope extends to various isocyanides, allowing for the introduction of different N-substituted formamido groups at the C4 position. nih.gov This transformation is not limited to thiazole N-oxides but is also applicable to other N-containing heterocyclic derivatives, underscoring its versatility. acs.orgnih.gov
Table 1: Substrate Scope of C4-Formamidation of C2-Substituted Thiazole N-Oxides
Reduction Mechanisms of Thiazole N-Oxides
Deoxygenation Pathways and Intermediate Formation (e.g., N-Oxide Phosphite (B83602) Ester)
The deoxygenation of heteroaromatic N-oxides is a fundamental transformation in organic synthesis. Various methods have been developed for this purpose, often involving reagents like trivalent phosphorus compounds. In the specific case of thiazole N-oxides, a proposed mechanism for their reduction to the corresponding thiazole involves the formation of an N-oxide phosphite ester intermediate. acs.org
This pathway is particularly relevant during chemical syntheses where phosphite-based reagents are used. The proposed mechanism suggests that the this compound reacts with an activated phosphite species. The nucleophilic oxygen of the N-oxide attacks the phosphorus(III) center, leading to the formation of a key intermediate, the N-oxide phosphite ester. Once this ester is formed, the phosphorus atom can donate its electrons to effect the reduction of the this compound, cleaving the N-O bond and generating a metaphosphate-like species, resulting in the deoxygenated thiazole. This mechanism is favored over a direct nucleophilic attack by the P(III) reagent on the N-oxide, as evidenced by the stability of this compound phosphoramidite (B1245037) reagents during storage.
Context of Deoxygenation in Oligonucleotide Assembly
The deoxygenation of thiazole N-oxides has been observed as a significant side reaction in the context of oligonucleotide assembly. acs.org Researchers have synthesized this compound C-nucleoside analogues and their corresponding phosphoramidites for incorporation into DNA strands. acs.orgnih.gov The goal of introducing such analogues is to study the effects of modified nucleobases on the structure and stability of DNA duplexes.
During the automated solid-phase synthesis of oligonucleotides, which utilizes phosphoramidite chemistry, the this compound phosphoramidites are coupled to the growing DNA chain. It was found that significant deoxygenation of the this compound moiety occurred during this assembly process. acs.orgnih.gov This reduction is attributed to the phosphite coupling reagents used in oligonucleotide synthesis, proceeding through the N-oxide phosphite ester intermediate as described previously. acs.org This unintended deoxygenation highlights a chemical compatibility challenge when incorporating sensitive N-oxide functionalities into standard oligonucleotide synthesis protocols.
Advanced Electronic Structure and Bonding Characterization of Thiazole N Oxides
Quantum Chemical and Computational Analyses
Quantum chemical calculations have proven to be an invaluable tool for understanding the nuanced effects of N-oxidation on thiazole-containing materials. rsc.org These computational methods provide a detailed picture of the molecule's geometry, the nature of its chemical bonds, and the energetic landscape that governs its conformational preferences.
Density Functional Theory (DFT) for Optimized Structures (e.g., B3LYP:6-311++g(d,p))
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A study utilizing the B3LYP functional with the 6-311++g(d,p) basis set has been employed to determine the optimized geometries of bithiazole, its N-oxide, and its N,N'-dioxide. rsc.org The calculations revealed that all three bithiazole derivatives possess a fully planar molecular structure with an N–C–C–N dihedral angle of 180°. rsc.org This planarity is a key feature, even in the absence of the N-oxide group. rsc.org
To further validate experimental findings, DFT calculations are often performed. For instance, the B3LYP functional with the 6-311G(d,p) basis set has been used to show good agreement between the experimental and theoretical geometrical parameters of a novel heterocyclic compound. tandfonline.com
| Compound | Method/Basis Set | Key Geometric Finding | Reference |
| Bithiazoles (1a-1c) | DFT (B3LYP/6-311++g(d,p)) | Fully planar molecular structure, N–C–C–N dihedral angle of 180° | rsc.org |
| (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one | DFT (B3LYP/6-311G(d,p)) | Good agreement between experimental and theoretical geometries | tandfonline.com |
Natural Bonding Orbital (NBO) Analysis for Interatomic Interactions
Natural Bonding Orbital (NBO) analysis is a powerful tool for understanding the interactions that contribute to a molecule's geometric preferences and stability. rsc.orgscirp.org It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. scirp.org
In the case of bithiazole N-oxides, NBO calculations were performed on the DFT-optimized structures to investigate the electron density donation from the N-oxide oxygen to the adjacent thiazole (B1198619) sulfur. rsc.org Analysis of the second-order perturbation energies revealed a significant stabilization energy arising from the interaction between the oxygen lone pairs (donor) and the sulfur-carbon antibonding orbital (acceptor). rsc.org For the mono-N-oxide (1b), this stabilization energy was calculated to be 3.34 kcal mol⁻¹. rsc.org In the N,N'-dioxide (1c), the two S–O interactions result in a total stabilization energy of 7.49 kcal mol⁻¹. rsc.org These calculations provide quantitative evidence for the strength of the S–O chalcogen bond. rsc.org
The stability of a system is enhanced when electron density is transferred from a donor orbital to an acceptor orbital. The NBO method quantifies this interaction through the second-order perturbation interaction energy (E(2)), which provides insight into the strength of the electron transfer. scirp.org
| Compound | Interaction | Stabilization Energy (kcal/mol) | Reference |
| Bithiazole N-oxide (1b) | Oxygen lone pair -> S-C antibonding orbital | 3.34 | rsc.org |
| Bithiazole N,N'-dioxide (1c) | Two S-O interactions | 7.49 | rsc.org |
Quantum Theory of Atoms in Molecules (AIM) for Bond Critical Points (BCPs)
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous definition of chemical bonding and structure based on the topology of the electron density. wikipedia.org A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. rsc.orgresearchgate.net
AIM analyses have provided further support for the strength of the N-oxide chalcogen bonding in bithiazoles. rsc.org These analyses revealed BCPs between the N-oxide oxygen and the thiazole sulfur in both the mono- and di-N-oxide derivatives. rsc.org The charge densities (ρ) at these BCPs were found to be 0.0199 a.u. for the mono-N-oxide and 0.0210 a.u. for the di-N-oxide, which are indicative of incipient chemical bonding. rsc.org A comparison with other systems showed that the charge density for the this compound was significantly higher than for F- and MeO-substituted compounds, indicating a stronger interaction. rsc.org
| Compound | Interaction | Charge Density (ρ) at BCP (a.u.) | Reference |
| Bithis compound (1b) | S-O | 0.0199 | rsc.org |
| Bithiazole N,N'-dioxide (1c) | S-O | 0.0210 | rsc.org |
| This compound containing compound | S-O | 0.0209 | rsc.org |
| F-substituted compound | S-F | 0.0105 | rsc.org |
| MeO-substituted compound | S-O | 0.0133 | rsc.org |
Quantification of Intramolecular S–O Chalcogen Bonding Strength and Stabilization Energies
The intramolecular S–O chalcogen bond in thiazole N-oxides is an exceptionally strong non-covalent interaction that plays a crucial role in determining the molecule's properties. rsc.org Computational analysis has shown this interaction to be significantly stronger than other commonly exploited chalcogen bonds in conjugated materials. rsc.orgresearchgate.net
The strength of this interaction is quantified by stabilization energies derived from NBO analysis, which show a contribution of 3.34 kcal mol⁻¹ for a single S–O interaction and 7.49 kcal mol⁻¹ for two such interactions in bithiazole N-oxides. rsc.org The computed bond distance between the thiazole sulfur and the N-oxide oxygen in the optimized structures is approximately 2.75 Å, which is significantly shorter than the sum of their van der Waals radii (3.25 Å). rsc.org This short contact distance is indicative of a strong attractive interaction. rsc.orgresearchgate.net
Analysis of Torsional Barriers and Molecular Rigidification from Chalcogen Bonding
The strong S–O chalcogen bond has a profound effect on the molecular structure, leading to a rigidification of the conjugated system. rsc.org This increased rigidity is a direct consequence of the higher barrier to rotation around the bond connecting the thiazole rings. rsc.org
A computational analysis was performed to determine the energy of rotation about the N–C–C–N dihedral angle of bithiazoles. rsc.org Coupled cluster theory (CCSD(T)) single-point energy calculations were performed on the DFT-optimized structures. rsc.org The results showed that the energy barrier to break planarity increases by an average of 3–4 kcal mol⁻¹ for each oxygen atom installed. rsc.org This increased torsional barrier "locks" the molecular configuration, leading to stronger intermolecular interactions such as π-stacking. rsc.org This molecular rigidification is responsible for several observed physical properties, including a decrease in the Stokes shift, the appearance of vibrational fine structures in absorption spectra, poor solubility, and changes in thermal transitions. rsc.org
Electronic Properties and Frontier Molecular Orbitals (FMOs)
The introduction of the N-oxide functionality has a significant impact on the electronic properties of thiazole-containing materials, particularly the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org
DFT calculations have shown that N-oxidation leads to a reduction in the HOMO–LUMO gap. rsc.org This reduction is a result of both a successive lowering of the LUMO energy and an increase in the HOMO energy. rsc.org For instance, in a series of bithiazoles, each successive N-oxidation resulted in an average increase of the HOMO by 0.07 eV and a decrease of the LUMO by 0.09 eV. rsc.org This indicates that the molecules become easier to oxidize upon N-oxidation. rsc.org
The observed changes in the FMOs are attributed to a "push-pull" electronic effect of the bithis compound functionality, which simultaneously increases the HOMO and lowers the LUMO. rsc.org This narrowing of the bandgap is also reflected in the optical properties, with a bathochromic (red) shift observed in the UV-vis absorption spectra upon N-oxidation. rsc.orgresearchgate.net
Impact of N-Oxidation on HOMO and LUMO Energy Levels
N-oxidation has a distinct and predictable effect on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of thiazole-containing materials. researchgate.net Systematic studies on bithiazole systems have revealed that increasing the level of N-oxidation leads to a concurrent increase in the HOMO energy and a decrease in the LUMO energy. rsc.org For instance, in a series of bithiazole derivatives, each successive N-oxidation resulted in an average increase of the HOMO by 0.07 eV and a decrease of the LUMO by 0.09 eV. rsc.org
This simultaneous adjustment of the frontier orbitals is noteworthy. While the lowering of the LUMO energy is an expected consequence of introducing an electron-withdrawing N-oxide group, the elevation of the HOMO energy is a more surprising outcome. rsc.orgresearchgate.net This indicates that the N-oxidized molecules become easier to oxidize. rsc.org Density Functional Theory (DFT) calculations have corroborated these experimental findings, showing a successive reduction in the HOMO-LUMO gap with N-oxidation due to both the raising of the HOMO and the lowering of the LUMO. rsc.org This dual effect is a key characteristic of the electronic perturbation induced by N-oxidation in thiazole systems. researchgate.net
Table 1: Experimentally Determined HOMO and LUMO Energy Level Changes in a Bithiazole Series with Increasing N-Oxidation Data sourced from voltammetry measurements.
| N-Oxide Functionality | Average HOMO Energy Change (eV) | Average LUMO Energy Change (eV) |
| Per N-oxide installation | +0.07 | -0.09 |
Elucidation of Electronic Band Gap Modulation by N-Oxide Incorporation
The changes in HOMO and LUMO energy levels directly translate to a modulation of the electronic band gap. The incorporation of an N-oxide functionality systematically decreases the HOMO-LUMO gap. rsc.org This reduction in the band gap has been consistently observed in various thiazole-containing small molecules and polymers. rsc.org
Table 2: Optical Band Gap Reduction with Increasing N-Oxidation in Various Thiazole Systems
| Compound Series | Change per N-Oxidation (eV) |
| 2,2'-Bithiazoles | ~ -0.20 |
| Bis(4-hexylphenyl)bithiazoles | ~ -0.05 |
| Fluorene-bithiazole Copolymers | ~ -0.10 |
Assessment of Push–Pull Electron Effects within the π-System
The simultaneous increase of the HOMO and decrease of the LUMO energies strongly supports the hypothesis that the N-oxide functionality induces a "push-pull" electronic effect within the thiazole system. rsc.org In this arrangement, the N-oxide acts as an electron-withdrawing group (the "pull"), while the thiazole ring itself, or substituents on it, can act as an electron-donating component (the "push"). rsc.org
This intramolecular charge transfer character is a fundamental principle in tuning the properties of π-conjugated molecules. rsc.org The N-oxide group enhances the electron-deficient nature of the thiazole ring, which facilitates this push-pull mechanism. rsc.orgscience.gov The observed narrowing of the HOMO-LUMO gap is a direct consequence of this effect. rsc.org This push-pull dynamic is crucial for applications in nonlinear optics and for designing materials with specific electronic absorption and emission properties. rsc.org The strength of this effect can be modulated by the strategic placement of additional electron-donating or electron-withdrawing groups on the thiazole-based scaffold. rsc.orgmdpi.com
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of thiazole N-oxides. UV-Vis, NMR, and X-ray diffraction methods each provide unique and complementary information.
UV-Vis Absorption Spectroscopy: Bathochromic Shifts and Vibrational Fine Structures
UV-Vis absorption spectroscopy is a primary tool for investigating the electronic transitions in thiazole N-oxides. A hallmark of N-oxidation in these compounds is a consistent bathochromic (red) shift in the maximum absorption wavelength (λmax). rsc.org This shift is a direct reflection of the narrowing electronic band gap discussed previously.
For instance, in the 2,2'-bithiazole (B7772081) series, the onset of absorption shifts from 352 nm in the unoxidized parent compound to 374 nm with one N-oxide, and further to 398 nm with two N-oxide groups. rsc.org Similar red shifts are observed in more complex systems, such as bithiazole-containing small molecules and polymers, confirming that the electronic effect of the N-oxide is a general feature. rsc.orgclockss.orgmdpi.com
A particularly interesting feature that emerges upon N-oxidation is the appearance of vibrational fine structures in the absorption bands. rsc.org In conjugated systems, such fine structures are often indicative of increased molecular rigidity and planarity. rsc.org While the bathochromic shift is primarily attributed to the electronic push-pull effect, the appearance of these fine structures suggests that N-oxidation also imparts a greater degree of conformational locking, potentially through intramolecular interactions like S-O chalcogen bonding, which rigidifies the molecular backbone. researchgate.netrsc.org
Table 3: Bathochromic Shift in the Onset of UV-Vis Absorption for 2,2'-Bithiazole Series
| Compound | Number of N-Oxide Groups | Onset of Absorption (nm) |
| 2,2'-Bithiazole (1a) | 0 | 352 |
| 2,2'-Bithis compound (1b) | 1 | 374 |
| 2,2'-Bithiazole N,N'-dioxide (1c) | 2 | 398 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the molecular structure of thiazole N-oxides and probing the electronic changes upon N-oxidation. nih.govmdpi.com 1H and 13C NMR spectra provide definitive information about the connectivity of atoms and the chemical environment of the nuclei. researchgate.net
Oxidation of the thiazole nitrogen to an N-oxide leads to characteristic changes in the chemical shifts of the ring protons and carbons. wikipedia.org The protons on the thiazole ring typically resonate in the aromatic region, and their exact chemical shifts are sensitive to the electron density changes caused by the N-oxide group. wikipedia.org For instance, the protons adjacent to the N-oxide group experience a modified electronic environment that is reflected in their NMR signals. Two-dimensional NMR techniques are often employed for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. d-nb.info Furthermore, 15N NMR can provide direct information on the nitrogen atom of the N-oxide functionality. mdpi.com
Single-Crystal X-ray Diffraction for Solid-State Structural Parameters and Interatomic Distances
Single-crystal X-ray diffraction provides the most definitive and detailed picture of the three-dimensional structure of thiazole N-oxides in the solid state. mdpi.comresearchgate.net This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's geometry and intermolecular packing. researchgate.net
In studies of N-oxidized bithiazole derivatives, X-ray diffraction has been used to confirm the molecular structure and analyze the effects of N-oxidation on planarity and intermolecular interactions. rsc.org For example, a comparison between an unoxidized bithiazole derivative and its single N-oxide counterpart revealed that the N-C-C-N dihedral angle becomes perfectly planar (180.0°) in the N-oxide structure, whereas it is slightly off-planar (178.5°) in the unoxidized form. rsc.org
Crucially, these studies have also provided evidence for strong intramolecular S–O chalcogen bonding. A notably short contact distance of 2.58 Å between the N-oxide oxygen and the adjacent thiazole sulfur was observed in the crystal structure of a bithis compound, which is significantly shorter than the sum of the van der Waals radii and indicative of a strong, stabilizing interaction. rsc.org This structural data corroborates the hypothesis that increased rigidity, as suggested by UV-Vis data, plays a role in the properties of these materials. rsc.org
Table 4: Selected Structural Parameters from Single-Crystal X-ray Diffraction of a Bithiazole Derivative (2a) and its N-Oxide (2b)
| Parameter | Unoxidized (2a) | N-Oxide (2b) |
| N-C-C-N Dihedral Angle | 178.5° | 180.0° |
| Intermolecular π-π Stacking Distance | 3.63 Å | 3.59 Å |
| Intramolecular S-O Distance | N/A | 2.58 Å |
Applications of Thiazole N Oxides in Materials Science and Chemical Synthesis
Organic Electronic Materials and Conjugated Systems
The incorporation of thiazole (B1198619) N-oxide moieties into π-conjugated systems has emerged as a promising strategy for creating novel organic electronic materials with tailored properties.
The development of high-performance n-type (electron-transporting) organic semiconductors is crucial for advancing organic electronics. Thiazoles are considered more suitable than thiophenes for n-type materials due to their inherent electron deficiency and lower-lying Highest Occupied Molecular Orbital (HOMO), which imparts greater air stability. rsc.org The N-oxidation of the thiazole ring further enhances its electron-accepting nature, a key principle in designing n-type semiconductors.
A primary design principle involves the strategic introduction of the thiazole N-oxide unit into a π-conjugated backbone. The potent electron-withdrawing character of the N-oxide group effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material. nih.gov A lower LUMO is essential for efficient electron injection from electrodes and enhances the material's stability. nih.gov
Another critical design factor is maintaining a planar molecular structure to facilitate strong intermolecular π-π stacking, which is necessary for efficient charge transport. rsc.org Thiazole-containing structures can promote planarity due to reduced steric hindrance at the nitrogen's 3-position. rsc.org The N-oxide group can further enforce this planarity through non-covalent interactions, as detailed in the following section. By integrating these principles—strong electron-accepting units, low LUMO levels, and high planarity—researchers can engineer novel n-type semiconductors based on thiazole N-oxides for applications in devices like organic thin-film transistors (OTFTs). rsc.orgmdpi.com
The N-oxide group plays a crucial role in rigidifying the backbone of conjugated polymers, a property that is highly beneficial for their electronic performance. rsc.orgacs.org This rigidification is primarily achieved through the formation of strong, non-covalent intramolecular interactions, particularly S···O chalcogen bonding between the N-oxide's oxygen and the sulfur atom of an adjacent thiazole or thiophene (B33073) ring. rsc.orgrsc.org
These S···O interactions act as "conformational locks," forcing adjacent aromatic units into a more coplanar arrangement. rsc.org This induced planarity enhances the π-orbital overlap along the polymer chain, which extends the effective conjugation length and can reduce the material's electronic band gap. rsc.org The appearance of vibrational fine structures in the absorption spectra of N-oxidized bithiazoles is often attributed to this increased molecular rigidity. rsc.orgresearchgate.net
Evidence for this rigidifying effect also comes from the physical properties of these polymers. For instance, a notable decrease in solubility and an increase in thermal stability are observed upon the incorporation of N-oxide groups, which is consistent with a more rigid polymer backbone and stronger intermolecular π-stacking. rsc.org Computational analyses have confirmed that the N-oxide-induced S···O chalcogen bonding is significantly stronger than other non-covalent interactions commonly used to control conformation in conjugated materials. rsc.orgrsc.org
N-oxidation is a powerful post-polymerization tool for fine-tuning the electronic band gap of thiazole-containing materials. rsc.org The introduction of the N-oxide functionality systematically alters the frontier molecular orbital (FMO) energy levels. nih.gov Specifically, N-oxidation leads to a lowering of the LUMO energy level and, interestingly, a simultaneous increase in the HOMO energy level. rsc.orgrsc.org This combined effect results in a predictable narrowing of the HOMO-LUMO gap. rsc.org
Studies on a series of bithiazole small molecules and polymers have demonstrated this trend. With each successive N-oxidation, a bathochromic (red) shift in the UV-vis absorption spectrum is observed, corresponding to a decrease in the optical band gap. rsc.org For example, the optical band gap of 2,2′-bithiazole decreases by approximately 0.2 eV with each N-oxidation step. rsc.orgresearchgate.net While the effect is more modest in larger π-conjugated systems, the trend remains consistent. rsc.org
This ability to tune the band gap is critical for optimizing materials for specific applications. For instance, narrowing the band gap is essential for developing materials that can absorb lower-energy photons, a requirement for efficient organic solar cells and near-infrared photodetectors. rsc.org The N-oxidation strategy provides a synthetically simple and effective method to modulate electronic properties without needing to synthesize entirely new monomeric units. rsc.org
Table 1: Effect of N-Oxidation on the Optical and Electrochemical Properties of Bithiazole-Containing Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |
|---|---|---|---|---|
| P1a | -5.45 | -3.42 | 2.03 | 2.19 |
| P1b | -5.40 | -3.48 | 1.92 | 2.10 |
| P1c | -5.35 | -3.57 | 1.78 | 2.00 |
| P2a | -5.41 | -3.40 | 2.01 | 2.15 |
| P2b | -5.36 | -3.65 | 1.71 | 2.08 |
| P2c | -5.31 | -3.75 | 1.56 | 1.99 |
Data sourced from a study on bithiazole-containing polymers where 'a' denotes the unoxidized polymer, 'b' the mono-N-oxide, and 'c' the di-N-oxide. HOMO and LUMO levels were determined by linear sweep and cyclic voltammetry. rsc.org
Role of N-Oxide Functionality in Rigidifying Conjugated Polymers
Synthetic Methodologies and Intermediate Generation
Beyond materials science, thiazole N-oxides are valuable intermediates in organic synthesis, enabling the creation of complex molecules through novel reaction pathways.
The N-oxide moiety can function as an effective directing group in transition metal-catalyzed C–H activation reactions, providing a route for regioselective functionalization. acs.orgthieme-connect.de The oxygen atom of the N-oxide can coordinate to a metal center, such as palladium or rhodium, bringing the catalyst into proximity with a specific C-H bond and facilitating its cleavage. acs.orgacs.org This strategy allows for the precise installation of aryl, alkyl, or amino groups at positions that are otherwise difficult to access. acs.org
For instance, palladium-catalyzed C-H arylations of various heterocyclic N-oxides, including those of thiazoles, have been developed. wikipedia.orgresearchgate.net These reactions often proceed through a concerted metalation-deprotonation (CMD) mechanism, where the N-oxide helps to control the regioselectivity of the functionalization, typically favoring the C2 position of the thiazole ring. wikipedia.orgresearchgate.net This method avoids the need for pre-functionalization (e.g., halogenation) of the substrate, making it a more atom-economical approach. acs.org After the desired transformation, the N-oxide group can often be removed, highlighting its role as a traceless directing group. acs.org
Thiazole N-oxides serve as versatile precursors for a wide array of functionalized thiazole derivatives. mdpi.comresearchgate.net The N-oxide group activates the thiazole ring, modifying its reactivity towards both electrophiles and nucleophiles and enabling transformations not possible with the parent thiazole.
Oxidation of thiazoles at the nitrogen atom yields the aromatic this compound. hilarispublisher.com This can be achieved with various oxidizing agents, such as m-CPBA or hypofluorous acid. wikipedia.orghilarispublisher.com These N-oxides can then undergo a variety of synthetic manipulations. For example, they are susceptible to nucleophilic attack and can participate in rearrangement reactions, such as the Boekelheide rearrangement, to introduce functionality at different positions on the ring.
Furthermore, thiazole N-oxides can be used in transition-metal-free polymerizations to create novel conjugated polymers. rsc.org They can also be deoxygenated to regenerate the parent thiazole, a useful step in a multi-step synthesis where the N-oxide is employed as a temporary activating or directing group. rsc.org The unique reactivity imparted by the N-oxide functionality makes these compounds powerful building blocks for synthesizing complex molecules for diverse applications, including pharmaceuticals and agrochemicals. google.comnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Thiophene |
| 2,2′-bithiazole |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| Hypofluorous acid |
| Palladium |
Utilization as Directing Groups in Transition Metal-Catalyzed Reactions
Mechanistic Studies in Advanced Oxidation Processes (Chemical Degradation Focus)
Advanced oxidation processes (AOPs) are a class of procedures used for the treatment of recalcitrant organic pollutants in water and wastewater. researchgate.netmdpi.com These methods rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), but also sulfate (B86663) radicals (SO4•−), superoxide (B77818) radicals (•O2−), and singlet oxygen (1O2). researchgate.netmdpi.commdpi.com These species are powerful oxidizing agents that can non-selectively attack and degrade a wide range of organic compounds, leading to their transformation into simpler, less harmful substances, and eventual mineralization to CO2 and H2O. researchgate.nettandfonline.com The study of the mechanisms by which AOPs degrade pollutants is crucial for optimizing treatment processes and understanding the formation of transformation products.
Elucidation of Degradation Pathways of this compound Containing Pollutants
The degradation of pollutants containing a thiazole ring via advanced oxidation can lead to the formation of this compound intermediates. While research specifically detailing the degradation of pre-existing this compound pollutants is limited, studies on related thiazole-containing compounds provide insight into their potential transformation pathways.
In the forced degradation of the pharmaceutical compound dabrafenib (B601069), which contains a thiazole moiety, a key degradation product (identified as DPD-IV) was formed under oxidative stress conditions using hydrogen peroxide. sci-hub.se High-resolution mass spectrometry analysis revealed that this product resulted from N-oxide formation at both the thiazole and pyrimidine (B1678525) nitrogen atoms. sci-hub.se This indicates that the thiazole nitrogen is susceptible to oxidation during AOPs, forming a this compound structure as a distinct intermediate.
Further degradation would likely proceed through continued attack by reactive species. Studies on other thiazole pollutants offer plausible subsequent pathways. For instance, the oxidation of various benzothiazole (B30560) derivatives by sulfate radical-based AOPs proceeds via electron transfer, generating multiple hydroxylated intermediates on the benzo ring. acs.org Similarly, the degradation of the model thiazole pollutant Thioflavin T (ThT) using a UV/H2O2 process involves the generation of hydroxyl radicals that lead to a series of transformation products. nih.govnih.gov The proposed mechanism for ThT degradation includes demethylation of the amine group and hydroxylation of the aromatic rings. nih.gov One of the primary intermediates identified was a demethylated form of ThT. nih.gov
Based on these findings, a proposed degradation pathway for a hypothetical this compound pollutant in an AOP would involve:
Initial attack by hydroxyl or sulfate radicals, likely targeting the associated aromatic rings or alkyl side chains. acs.orgnih.gov
Formation of hydroxylated and demethylated intermediates. nih.govnih.gov
Cleavage and opening of the thiazole and other aromatic rings, leading to the formation of lower molecular weight compounds. researchgate.net
The tables below summarize identified degradation products from related thiazole compounds, which serve as a model for understanding the breakdown of this compound structures.
Table 1: Oxidative Degradation Products of Dabrafenib This table shows a key intermediate formed during the forced oxidative degradation of Dabrafenib, highlighting the formation of an N-oxide on the thiazole ring. Data sourced from LC-MS/MS analysis. sci-hub.se
| Compound Name | Degradation Condition | m/z [M+H]+ | Proposed Structure/Modification |
| DPD-IV | Peroxide Oxidation | 552.0990 | N-oxide formation at thiazole and pyrimidine nitrogen of Dabrafenib |
Table 2: Degradation Intermediates of Thioflavin T via UV/H₂O₂ AOP This table lists the major intermediates identified during the degradation of the model thiazole pollutant Thioflavin T, providing insight into potential breakdown steps. Data sourced from LC-MS/MS analysis. nih.gov
| Intermediate | m/z | Proposed Modification |
| P1 | 283 | Demethylation of ThT |
| P2 | 315 | Hydroxylation of ThT |
| P3 | 299 | Hydroxylation and Demethylation of ThT |
| P4 | 331 | Dihydroxylation of ThT |
| P5 | 311 | Dihydroxylation and Demethylation of ThT |
Spectrophotometric and Chromatographic Monitoring of Chemical Transformations
The analysis and monitoring of AOPs require robust analytical techniques to track the disappearance of the parent pollutant and the emergence and subsequent decay of transformation products. Spectrophotometry and chromatography are the primary methods employed for this purpose. nih.govnih.gov
Spectrophotometric Monitoring
Table 3: Spectrophotometric Parameters for Monitoring ThT Degradation This table details the key wavelengths used to monitor the degradation of Thioflavin T via UV-Vis spectrophotometry in an AOP. nih.gov
| Parameter | Wavelength (nm) | Observation |
| Primary Peak | 412 | Decrease in absorbance indicates degradation of parent ThT |
| Secondary Peak | 350 | Increase and subsequent decrease in absorbance suggests formation and degradation of intermediates |
Chromatographic Monitoring
Liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), is an indispensable tool for mechanistic studies of degradation. nih.govnih.gov It allows for the separation, detection, and identification of the parent compound and its various transformation products, even at low concentrations.
High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UPLC) systems equipped with detectors like a photodiode array (PDA) can separate the components of the reaction mixture, providing chromatographic evidence of the parent compound's decay and the formation of new peaks corresponding to intermediates. acs.org
For structural elucidation, coupling LC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is essential. nih.govnih.gov This combination provides the molecular weight and fragmentation patterns of the separated compounds. In the degradation study of ThT, LC-MS was used to detect the various intermediates, and LC-MS/MS experiments, which involve isolating an ion and fragmenting it, were used to deduce their structures. nih.gov Similarly, the characterization of the this compound intermediate from dabrafenib degradation was achieved using high-resolution mass spectrometry (HRMS), specifically a Q-TOF LC/MS system, which provides highly accurate mass measurements crucial for determining elemental composition. sci-hub.se
Future Directions and Emerging Research Areas in Thiazole N Oxide Chemistry
The chemistry of thiazole (B1198619) N-oxides is a rapidly advancing field, with ongoing research opening up new avenues for synthesis, reactivity, and application. The introduction of the N-oxide functionality to the thiazole ring not only modifies its electronic properties but also unlocks unique reaction pathways, making it a versatile building block for complex molecules and advanced materials. Future research is poised to capitalize on these features, pushing the boundaries of heterocyclic chemistry.
Q & A
Basic: What are the most reliable synthetic methods for generating thiazole N-oxide, and how do reaction conditions influence regioselectivity?
Methodological Answer:
this compound synthesis typically involves oxidation of the parent thiazole. Common oxidizing agents include meta-chloroperbenzoic acid (mCPBA) and hypofluorous acid (HOF·CH₃CN). The latter, prepared by reacting fluorine gas with water in acetonitrile, offers mild conditions and high yields . Regioselectivity is influenced by the oxidizing agent and solvent. For example, HOF·CH₃CN favors N-oxidation over sulfur oxidation, preserving aromaticity, whereas stronger oxidants like peroxides may lead to sulfoxide/sulfone byproducts. Reaction optimization should include kinetic studies and monitoring via HPLC or NMR to confirm product purity .
Basic: How is this compound biosynthesized in natural systems, and what precursors are involved?
Methodological Answer:
In enteric bacteria, the thiazole moiety is derived from tyrosine (contributing one carbon and nitrogen), cysteine (sulfur source), and 1-deoxy-D-xylulose (remaining atoms). Biosynthetic pathways may involve pyridoxal phosphate (PLP)-dependent or independent mechanisms. Mutant analysis and isotopic labeling (e.g., ¹³C/¹⁵N-tracers) are critical for pathway elucidation. For example, gene knockout studies in E. coli can identify enzymes like ThiG, which catalyzes thiazole formation .
Advanced: How does this compound affect DNA duplex stability, and what computational tools validate these interactions?
Methodological Answer:
this compound destabilizes DNA duplexes due to reduced base stacking (∆Tm ≈ −11.4°C/substitution) but stabilizes via hydrogen bonding between the N-oxide oxygen and guanine (N2 amino or N1 groups). Methodology includes:
- Thermodynamic analysis : Measure Tm, ΔH, and ΔG via UV melting curves and Van’t Hoff analysis .
- Molecular dynamics (MD) : Use AMBER force fields to simulate hydrogen bonding and solvation effects .
- Semi-empirical calculations : Compute dipole moments and polarizability (e.g., PM3 method in HyperChem) to predict duplex interactions .
Advanced: What computational strategies predict the reactivity and metabolic fate of this compound in pharmacological contexts?
Methodological Answer:
Density functional theory (DFT) studies analyze biotransformation pathways (e.g., CYP450-mediated oxidation to reactive metabolites like epoxides or oxaziridines). Key steps:
- Geometry optimization : Use B3LYP/6-31G(d) to model transition states .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites prone to covalent binding with cellular macromolecules .
- SAR fingerprinting : Hierarchical substructure searches (e.g., aromatic N-oxide motifs) correlate with mutagenicity data from Ames tests .
Advanced: How can this compound be optimized for regioselective C-H arylation in Pd-catalyzed reactions?
Methodological Answer:
The N-oxide group directs palladium catalysts to the 2-position of thiazole via coordination effects. Methodology includes:
- Ligand screening : Test phosphine (e.g., PPh₃) or N-heterocyclic carbene (NHC) ligands to enhance selectivity .
- Kinetic isotope effect (KIE) studies : Use deuterated substrates to probe rate-determining steps .
- X-ray crystallography : Resolve Pd-thiazole N-oxide complexes to confirm coordination geometry .
Advanced: What experimental designs assess the role of this compound in drug transport and toxicity?
Methodological Answer:
- Cellular uptake assays : Use HEK293 cells overexpressing transporters (e.g., OCT1) with LC-MS/MS quantification of intracellular this compound .
- Reactive metabolite trapping : Incubate with glutathione (GSH) and analyze adducts via HRMS to identify covalent binding .
- In vivo pharmacokinetics : Compare plasma/hepatic concentrations in wild-type vs. transporter-knockout mice (e.g., Oct1⁻/⁻) .
Basic: What spectroscopic techniques characterize this compound, and how are extinction coefficients determined?
Methodological Answer:
- UV-Vis spectroscopy : Measure extinction coefficients (ε) at 260 nm. For DNA analogs, use nearest-neighbor approximation with polyacrylamide gel electrophoresis (PAGE) or HPLC purification .
- NMR : Assign aromatic protons (e.g., ¹H-NMR δ 8.2–8.5 ppm for N-oxide protons) and compare with reference databases (e.g., NIST Chemistry WebBook) .
Advanced: How do structural modifications of this compound influence its bioactivity in antimicrobial or anticancer agents?
Methodological Answer:
- SAR studies : Synthesize derivatives with substituents at C-4/C-5 (e.g., methyl, vinyl) and test against Candida or cancer cell lines (IC₅₀ assays) .
- Docking simulations : Use AutoDock Vina to predict binding to targets like fungal CYP51 or topoisomerase II .
- Crystallography : Resolve ligand-protein complexes (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
